

# Application Notes and Protocols for JT001 (VV116) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JT001     |           |
| Cat. No.:            | B12371749 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **JT001** (also known as VV116), an oral nucleoside analog investigated for the treatment of COVID-19. The information is compiled from published clinical trial data.

## **Drug Information**

- Drug Name: **JT001** (VV116)
- Mechanism of Action: JT001 is a prodrug of a remdesivir analog. After oral administration, it
  is metabolized to its active nucleoside triphosphate form. This active form acts as a
  competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading
  to the termination of viral RNA synthesis.[1][2][3]
- Therapeutic Indication: Treatment of mild to moderate COVID-19.

## **Dosage and Administration in Clinical Trials**

**JT001** has been evaluated in various clinical trials at different dosages and durations. The administration is consistently via oral tablets.

### **Summary of Dosage Regimens**



## Methodological & Application (Antiviral)

Check Availability & Pricing

The following table summarizes the quantitative data on **JT001** dosage and administration from key clinical trials.



| Clinical Trial ID | Phase | Patient<br>Population        | Dosage<br>Regimen                                                                                     | Duration    |
|-------------------|-------|------------------------------|-------------------------------------------------------------------------------------------------------|-------------|
| Phase 1 (SAD)     | 1     | Healthy Subjects             | Single ascending<br>doses of 25 mg,<br>50 mg, 100 mg,<br>200 mg, 400 mg,<br>600 mg, and 800<br>mg.[4] | Single Dose |
| Phase 1 (MAD)     | 1     | Healthy Subjects             | 200 mg, 400 mg,<br>and 600 mg<br>administered<br>every 12 hours.<br>[4]                               | 5.5 days    |
| NCT05242042       | 2/3   | Mild to moderate<br>COVID-19 | Dosage not specified in publicly available information. Administered orally every 12 hours.[5]        | 5 days      |
| NCT05582629       | 3     | Mild to moderate<br>COVID-19 | Dosage not specified in publicly available information. Administered orally every 12 hours.[6]        | 5 days      |
| NCT05341609       | 3     | Mild to moderate<br>COVID-19 | Day 1: 600 mg<br>every 12 hours;<br>Days 2-5: 300<br>mg every 12<br>hours.                            | 5 days      |
| Case Report       | N/A   | COVID-19 with severe liver   | Day 1: 300 mg<br>every 12 hours;                                                                      | 5 days      |



dysfunction

Days 2-5: 200

mg every 12

hours.

## Signaling Pathway and Experimental Workflows Mechanism of Action of JT001

The following diagram illustrates the proposed mechanism of action of **JT001** in inhibiting SARS-CoV-2 replication.





Click to download full resolution via product page

Caption: Mechanism of **JT001** in inhibiting SARS-CoV-2 replication.

## **Clinical Trial Workflow for a Pharmacokinetic Study**

This diagram outlines a typical workflow for a clinical trial evaluating the pharmacokinetics of **JT001**.





Click to download full resolution via product page

Caption: Workflow of a typical pharmacokinetic clinical trial for **JT001**.

## **Experimental Protocols**Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of **JT001** and its active metabolite in human subjects.

#### Methodology:

- Sample Collection: Whole blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points before and after drug administration. A typical sampling schedule for a single-dose study might be: pre-dose (0 hours), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For multiple-dose studies, samples are collected before and after the first dose and at steady-state.[7]
- Sample Processing: Plasma is separated from whole blood by centrifugation at approximately 1500 x g for 10 minutes at 4°C. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of JT001 and its active metabolite are quantified using a
  validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This
  involves protein precipitation from the plasma samples, followed by chromatographic
  separation and mass spectrometric detection.
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each subject is analyzed using non-compartmental methods with appropriate software (e.g., WinNonlin). Key pharmacokinetic parameters to be determined include:
  - Cmax: Maximum observed plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC (Area Under the Curve): A measure of total drug exposure over time. This includes
     AUC from time zero to the last measurable concentration (AUC0-t) and AUC extrapolated



to infinity (AUC0-inf).

- t1/2: Terminal elimination half-life.
- CL/F: Apparent total clearance of the drug from plasma after oral administration.
- Vz/F: Apparent volume of distribution during the terminal phase after oral administration.

#### Assessment of Viral Load

Objective: To evaluate the antiviral efficacy of **JT001** by measuring the change in SARS-CoV-2 viral load.

#### Methodology:

- Sample Collection: Nasopharyngeal or oropharyngeal swabs are collected from participants at baseline and at various time points during and after treatment.
- RNA Extraction: Viral RNA is extracted from the collected swabs using a validated commercial kit.
- Quantitative Real-Time PCR (qRT-PCR): The extracted RNA is subjected to qRT-PCR to quantify the amount of SARS-CoV-2 RNA. Specific primers and probes targeting conserved regions of the viral genome (e.g., genes for the nucleocapsid (N), envelope (E), or RNAdependent RNA polymerase (RdRp)) are used.
- Data Analysis: The viral load is typically reported as log10 copies/mL. The change from baseline in viral load is calculated for each treatment group and compared to assess the antiviral activity of JT001.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. d-nb.info [d-nb.info]
- 2. ptngscientific.com [ptngscientific.com]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for JT001 (VV116) in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371749#jt001-dosage-and-administration-inclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com